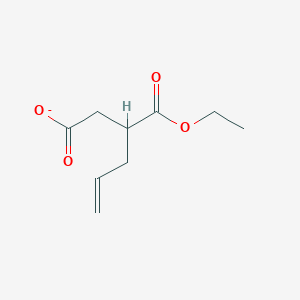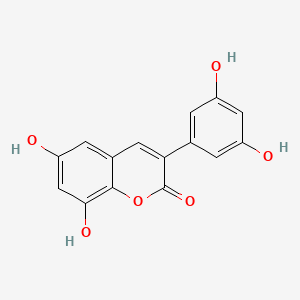
3-(Ethoxycarbonyl)hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(Ethoxycarbonyl)hex-5-enoate can be achieved through various methods. One common synthetic route involves the esterification of 5-hexenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
3-(Ethoxycarbonyl)hex-5-enoate undergoes various chemical reactions, including:
Scientific Research Applications
3-(Ethoxycarbonyl)hex-5-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)hex-5-enoate involves its interaction with specific enzymes and metabolic pathways. For instance, in biological systems, it can be hydrolyzed by esterases to produce 5-hexenoic acid and ethanol . The resulting acid can then enter various metabolic pathways, contributing to the biosynthesis of other compounds .
Comparison with Similar Compounds
3-(Ethoxycarbonyl)hex-5-enoate can be compared with other similar compounds such as:
Ethyl hexanoate: Another fatty acid ethyl ester with a similar structure but lacking the double bond present in this compound.
Methyl 5-hexenoate: Similar to this compound but with a methyl group instead of an ethyl group.
Hex-5-enoic acid: The parent acid of this compound, which lacks the ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various applications.
Properties
CAS No. |
917955-69-2 |
|---|---|
Molecular Formula |
C9H13O4- |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-ethoxycarbonylhex-5-enoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-7(6-8(10)11)9(12)13-4-2/h3,7H,1,4-6H2,2H3,(H,10,11)/p-1 |
InChI Key |
CJEQZKBVYNVAQI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CC=C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)


![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
